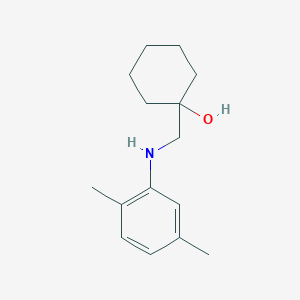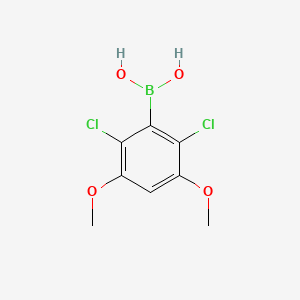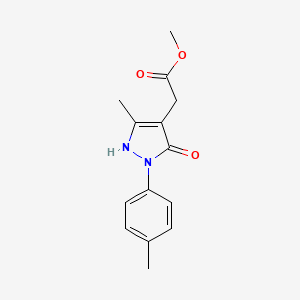![molecular formula C16H23ClN2O2 B13341853 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341853.png)
1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)-1,8-diazaspiro[45]decan-2-one hydrochloride is a chemical compound that belongs to the class of diazaspiro compounds These compounds are known for their unique spirocyclic structure, which imparts distinct chemical and biological properties
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method allows for the formation of the spirocyclic structure with high yield and selectivity . The reaction involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. Industrial production methods may involve optimization of reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with molecular targets such as receptor interaction protein kinase 1 (RIPK1). By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, which is a form of programmed cell death . This inhibition has therapeutic potential in various inflammatory diseases.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride can be compared with other similar compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds also exhibit inhibitory effects on TYK2/JAK1 and have been studied for their anti-inflammatory properties.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: This compound has a similar spirocyclic structure but differs in its functional groups and specific applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H23ClN2O2 |
|---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-20-14-4-2-13(3-5-14)12-18-15(19)6-7-16(18)8-10-17-11-9-16;/h2-5,17H,6-12H2,1H3;1H |
InChI Key |
PWMOBUXHKSVDHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC23CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-isopropyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13341776.png)
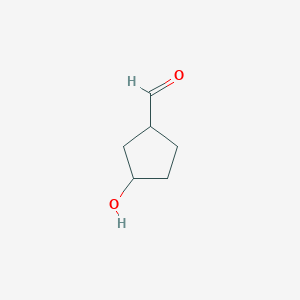

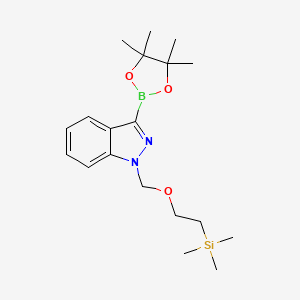
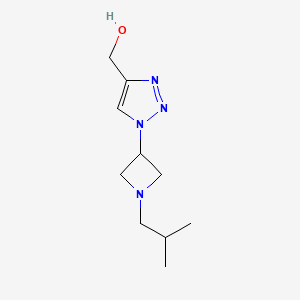

![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13341820.png)
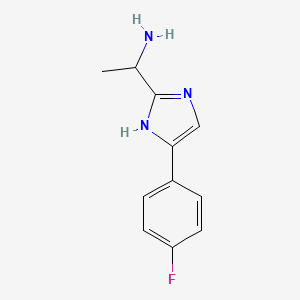


![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione](/img/structure/B13341845.png)
